![molecular formula C7H6BrNO2S B2988723 4-Bromo-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide CAS No. 2090155-89-6](/img/structure/B2988723.png)

4-Bromo-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

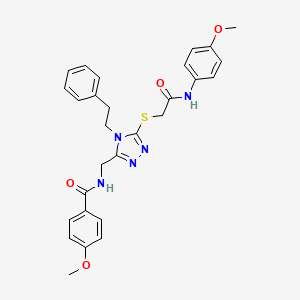

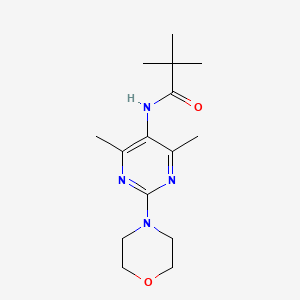

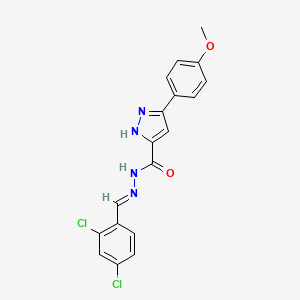

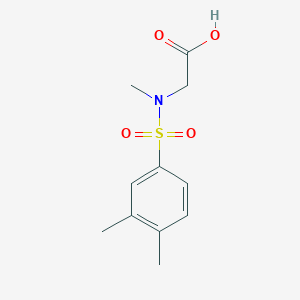

4-Bromo-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a chemical compound with the CAS Number: 2090155-89-6 . It has a molecular weight of 248.1 and is typically in the form of a powder . This compound is used in scientific research and its versatile properties make it ideal for applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Molecular Structure Analysis

The InChI code for 4-Bromo-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is 1S/C7H6BrNO2S/c8-6-2-1-3-7-5 (6)4-12 (10,11)9-7/h1-3,9H,4H2 .Chemical Reactions Analysis

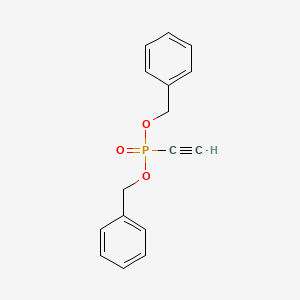

While specific chemical reactions involving 4-Bromo-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide were not found, a related compound, 4,8-dibromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole), has been studied. It was found that aromatic nucleophilic substitution of one bromine atom in this heterocyclic system by nitrogen nucleophiles is possible . Suzuki–Miyaura cross-coupling reactions were found to be an effective method for the selective formation of various mono- and di(het)arylated derivatives of strong electron-deficient benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole), and Stille coupling can be employed for the preparation of bis-arylated heterocycles .Physical And Chemical Properties Analysis

4-Bromo-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a powder that is stored at room temperature .科学的研究の応用

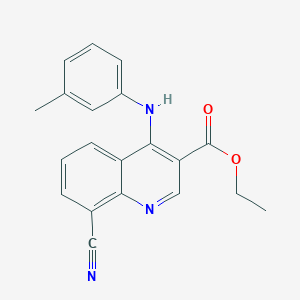

Organic Photovoltaics

4-Bromo-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide: is utilized in the synthesis of materials for organic photovoltaics . Its strong electron-deficient nature makes it an excellent building block for creating low-molecular weight chromophores. These chromophores are essential for the development of organic solar cells, which offer benefits like low-cost solution processing and the use of nontoxic materials.

Organic Light-Emitting Diodes (OLEDs)

The compound serves as a precursor for the synthesis of components in OLEDs . By undergoing various cross-coupling reactions, such as Suzuki–Miyaura and Stille coupling, it can form mono- and di(het)arylated derivatives. These derivatives are crucial for the construction of light-emitting layers in OLEDs, contributing to more efficient and durable displays.

Pharmaceutical Research

In pharmaceutical research, 4-Bromo-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a valuable intermediate . It can be used to synthesize various biologically active molecules, potentially leading to the development of new medications or treatments.

Dye-Sensitized Solar Cells (DSSCs)

This compound is also a key ingredient in the creation of components for DSSCs . Its ability to participate in selective aromatic nucleophilic substitution reactions allows for the formation of complex molecules that can act as efficient photosensitizers, improving the light absorption and conversion efficiency of DSSCs.

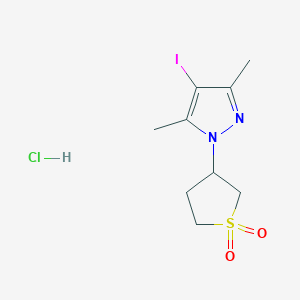

Conducting Polymers

The brominated derivative of this compound is used in the synthesis of conducting polymers . These polymers are integral to organic electronics, providing pathways for charge transport in devices such as thin-film transistors and sensors.

Chemical Synthesis and Catalysis

4-Bromo-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide: is involved in various chemical synthesis processes . It can act as a catalyst or reactant in different types of organic reactions, aiding in the production of a wide range of organic compounds.

Safety and Hazards

作用機序

Mode of Action

It is known that the compound is generated through a three-component reaction of 2-ethynylbenzenesulfonamides, dabco-bis (sulfur dioxide), and aryldiazonium tetrafluoroborates . The in situ generated arylsulfonyl radical via addition of an aryl radical to sulfur dioxide and the subsequent single electron transfer would be the key steps for the final outcome .

Result of Action

Similar compounds have been found to have significant applications in many biologically active compounds .

Action Environment

It is known that the compound is stable at room temperature .

特性

IUPAC Name |

4-bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2S/c8-6-2-1-3-7-5(6)4-12(10,11)9-7/h1-3,9H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJQVZAREJXLQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2Br)NS1(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2988640.png)

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2988646.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2988654.png)

![6-styryl-2-[3-(trifluoromethyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2988657.png)